molecular formula C9H11BrN2O5 B14115153 1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B14115153
M. Wt: 307.10 g/mol
InChI Key: FEUDNSHXOOLCEY-PDVZPSIWSA-N
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Description

1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a compound that belongs to the class of pyrimidine nucleosides This compound is characterized by a pyrimidine base attached to a ribosyl moiety, which includes a bromine atom, hydroxyl groups, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves the bromination of a precursor compound, followed by the introduction of hydroxyl and hydroxymethyl groups. The reaction conditions often include the use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may produce various substituted pyrimidine nucleosides.

Scientific Research Applications

1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological processes, such as DNA synthesis and repair.

    Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit the activity of certain enzymes involved in DNA synthesis, leading to the disruption of cellular processes. This inhibition can result in the suppression of viral replication or the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Uridine: A naturally occurring pyrimidine nucleoside with similar structural features but lacking the bromine atom.

    5-bromo-2’-deoxyuridine: A thymidine analog used as an antitumor and radiation-sensitizing agent.

    5-fluorouridine: A pyrimidine nucleoside analog used in cancer treatment.

Uniqueness

1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This bromine atom can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, its potential therapeutic applications in antiviral and anticancer treatments highlight its significance in scientific research.

Properties

Molecular Formula

C9H11BrN2O5

Molecular Weight

307.10 g/mol

IUPAC Name

1-[(2R,4S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11BrN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6?,7+,8-/m1/s1

InChI Key

FEUDNSHXOOLCEY-PDVZPSIWSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)Br

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br

Origin of Product

United States

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